2,3-Dichloro-4-methoxybenzenesulfonamide
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Overview
Description
2,3-Dichloro-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H7Cl2NO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two chlorine atoms at positions 2 and 3, and a methoxy group at position 4. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-methoxybenzenesulfonamide typically involves the chlorination of 4-methoxybenzenesulfonamide. The reaction is carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenesulfonamides .
Scientific Research Applications
2,3-Dichloro-4-methoxybenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used oxidizing agent with similar chlorinated aromatic structure.
4-Methoxybenzenesulfonamide: A precursor in the synthesis of 2,3-Dichloro-4-methoxybenzenesulfonamide.
N-Benzyl-2,3-dichloro-4-methoxybenzenesulfonamide: A derivative with additional benzyl substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H7Cl2NO3S |
---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
2,3-dichloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
JTCAPZMZOXFHOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N)Cl)Cl |
Origin of Product |
United States |
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